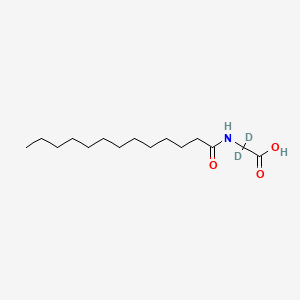

N-(1-Oxotridecyl)glycine-d2

CAS No.:

Cat. No.: VC20237422

Molecular Formula: C15H29NO3

Molecular Weight: 273.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H29NO3 |

|---|---|

| Molecular Weight | 273.41 g/mol |

| IUPAC Name | 2,2-dideuterio-2-(tridecanoylamino)acetic acid |

| Standard InChI | InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)16-13-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19)/i13D2 |

| Standard InChI Key | BTHNNPTZHGZNAO-KLTYLHELSA-N |

| Isomeric SMILES | [2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCCC(=O)NCC(=O)O |

Introduction

Chemical Identity and Structural Features

N-(1-Oxotridecyl)glycine-d2 is systematically named as 2-(deuterioamino)-2-deuterio-N-(1-oxotridecyl)acetamide. Its molecular formula is C15H27D2NO3, with a molecular weight of 273.43 g/mol. The structure comprises:

-

A glycine backbone (C2H5NO2) with deuterium substitution at the α-carbon (positions 2 and 2).

-

An N-linked 1-oxotridecyl group (C13H25O), which introduces a ketone functional group at the terminal carbon of a 13-carbon acyl chain.

The deuterium substitution reduces dipolar coupling in NMR experiments, while the long acyl chain modulates solubility and lipid interactions .

Spectroscopic Properties

-

NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons (amide at ~170 ppm, ketone at ~210 ppm) and deuterium-induced splitting in the α-carbon region .

-

Mass Spectrometry: High-resolution MS would reveal a molecular ion peak at m/z 273.43, with characteristic fragmentation patterns for the acyl chain and deuterated glycine moiety .

Synthesis and Manufacturing

The synthesis of N-(1-Oxotridecyl)glycine-d2 involves a two-step process:

Deuteration of Glycine

Deuterated glycine (Glycine-d2) is prepared via acid-catalyzed exchange in deuterated solvents (e.g., D2O) or enzymatic methods. For example, reaction of glycine with deuterated hydrochloric acid (DCl) under reflux yields Glycine-d2 with >98% isotopic purity .

Acylation Reaction

The deuterated glycine is then acylated with 1-oxotridecyl chloride under Schotten-Baumann conditions:

The reaction is typically conducted in aqueous or biphasic solvents at 40–60°C, achieving yields >85% . Purification via recrystallization or chromatography ensures high chemical purity (>99%) .

Applications in Advanced NMR Techniques

Hyperpolarization and DNP-NMR

Deuterium labeling in N-(1-Oxotridecyl)glycine-d2 extends T1 relaxation times, making it suitable for hyperpolarized NMR. Studies on similar compounds (e.g., ¹³C-Gly-d2 in peptides) demonstrate T1 values of 24–58 seconds at 3 Tesla, enabling real-time tracking of enzymatic reactions in vivo . Applications include:

-

Monitoring metabolic flux in cancer models.

-

Studying neurotransmitter dynamics in the brain.

Isotopic Tracer Studies

The compound serves as a stable isotopic tracer in mass spectrometry (MS) and infrared (IR) spectroscopy. Its deuterium content allows discrimination from endogenous metabolites, facilitating precise quantification in complex biological matrices .

Biological and Metabolic Relevance

N-Acyl glycines are endogenous metabolites involved in fatty acid β-oxidation and amino acid conjugation. N-(1-Oxotridecyl)glycine-d2 analogs, such as N-propionylglycine, are biomarkers for methylmalonic acidemia, where defective propionyl-CoA carboxylase leads to metabolite accumulation . The deuterated form could enhance diagnostic accuracy by reducing background noise in analytical assays.

Future Perspectives

Research opportunities include:

-

Optimizing Hyperpolarization Protocols: Investigating polarization transfer efficiency at higher magnetic fields (7T+).

-

Theranostic Applications: Combining diagnostic (NMR) and therapeutic (drug delivery) functions via the acyl chain’s lipid-binding properties.

-

Synthetic Biology: Engineering enzymes for site-specific deuteration to improve isotopic yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume